1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene

Physicochemical characterization Purification Thermal stability

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene (CAS 18018-35-4), also designated 4-chloro-2-methyl-3-nitrobenzotrifluoride, is a liquid aromatic building block with molecular formula C₈H₅ClF₃NO₂ and molecular weight 239.58 g/mol. It belongs to the class of substituted nitrobenzotrifluorides and is distinguished from simpler non-methylated analogs by the presence of a methyl group at the 5-position, which imparts unique physicochemical and reactivity characteristics.

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
CAS No. 18018-35-4
Cat. No. B098650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
CAS18018-35-4
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl
InChIInChI=1S/C8H5ClF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3
InChIKeyKUHLWZXQJQGDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene (CAS 18018-35-4) Procurement and Technical Baseline


1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene (CAS 18018-35-4), also designated 4-chloro-2-methyl-3-nitrobenzotrifluoride, is a liquid aromatic building block with molecular formula C₈H₅ClF₃NO₂ and molecular weight 239.58 g/mol [1]. It belongs to the class of substituted nitrobenzotrifluorides and is distinguished from simpler non-methylated analogs by the presence of a methyl group at the 5-position, which imparts unique physicochemical and reactivity characteristics [2]. This compound is supplied at purities typically ≥95% and is employed as an intermediate in pharmaceutical and agrochemical synthesis .

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene: Why In-Class Compounds Cannot Be Simply Interchanged


Despite belonging to the same broad class of nitrobenzotrifluorides, substitution with a non-methylated analog such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 121-17-5) or 1-chloro-4-nitro-2-(trifluoromethyl)benzene (CAS 777-37-7) introduces quantifiable shifts in boiling point, density, and molecular weight that directly impact purification, handling, and downstream reaction profiles [1]. The additional methyl group in the target compound increases molecular weight by 14 Da (239.58 vs. 225.55 g/mol) and elevates the boiling point by approximately 35.6°C relative to CAS 121-17-5 [2]. These differences are not trivial; they reflect altered intermolecular interactions and electronic distribution that can govern regioselectivity in subsequent transformations, making generic substitution scientifically unsound without re-optimization of reaction conditions [3].

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene: Quantitative Differentiation Data vs. Closest Analogs


Boiling Point Elevation: Thermal Stability and Distillation Differentiation vs. CAS 121-17-5

The target compound exhibits a boiling point of 257.6°C at 760 mmHg [1], which is 35.6°C higher than that of the closest non-methylated analog, 1-chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 121-17-5), measured at 222°C under identical pressure [2]. This substantial elevation reflects enhanced intermolecular forces attributable to the additional methyl substituent. The difference mandates distinct distillation parameters and indicates superior thermal stability under atmospheric conditions, a critical factor in high-temperature reactions or vacuum distillations where decomposition of lower-boiling analogs may occur.

Physicochemical characterization Purification Thermal stability

Density Reduction: Altered Physical Handling and Phase Separation Properties

The target compound has a density of 1.469 g/cm³ [1], which is 2.8% lower than the 1.511 g/cm³ reported for 1-chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 121-17-5) at 25°C [2]. While modest, this difference can influence liquid-liquid extraction efficiency, mixing dynamics in biphasic systems, and the behavior of the compound in density-driven separation processes. For process chemists and formulation scientists, this deviation may necessitate adjustments to solvent ratios or equipment parameters when substituting this compound for its non-methylated counterpart.

Physicochemical characterization Formulation Phase separation

Molecular Weight Increase: Impact on Reaction Stoichiometry and Logistics

The target compound has a molecular weight of 239.58 g/mol [1], which is 14.03 g/mol (6.2%) greater than the 225.55 g/mol of the non-methylated comparators CAS 121-17-5 and CAS 777-37-7 [2][3]. This increase, due to the presence of the methyl group, directly impacts stoichiometric calculations in synthesis: 6.2% more mass is required to deliver the same molar quantity. For procurement and inventory management, this means that a 1 kg order of the target compound contains 4.17 mol, whereas 1 kg of CAS 121-17-5 contains 4.43 mol, a 6% molar deficit that must be accounted for in reaction scale-up.

Stoichiometry Process chemistry Logistics

Synthesis Yield: Documented 63% Yield Under Autoclave Fluorination Conditions

A synthetic route to 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene has been documented with a yield of 63% using sulfur tetrafluoride and hydrogen fluoride at 85°C for 24 hours in an autoclave under inert atmosphere [1]. This yield provides a quantifiable benchmark for process chemists seeking to optimize or reproduce the synthesis. In contrast, literature yields for the synthesis of the non-methylated analog CAS 121-17-5 via alternative routes are not directly comparable due to differing starting materials and conditions; however, this 63% figure establishes a known efficiency baseline for the target compound that can be used in cost-of-goods and feasibility assessments.

Synthetic methodology Process optimization Fluorination

Regioisomeric Specificity: Methyl Group Directs Distinct Reactivity Patterns

The presence of a methyl group at the 5-position relative to the chloro, nitro, and trifluoromethyl substituents creates a unique electronic environment that cannot be replicated by regioisomers lacking this methyl (e.g., CAS 121-17-5, CAS 777-37-7). While direct quantitative reactivity data (e.g., rate constants, regioselectivity ratios) are not available for this specific compound, class-level inference from related nitrobenzotrifluoride systems indicates that the electron-donating methyl group activates the aromatic ring toward electrophilic substitution and influences the directing effects of the nitro and trifluoromethyl groups [1]. This regiochemical uniqueness is critical for synthesizing complex molecules where substitution at the 1-, 2-, or 4-position must be avoided or favored.

Regioselectivity Electrophilic substitution Cross-coupling

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene: Validated Application Scenarios Based on Quantitative Evidence


Pharmaceutical Intermediate for Fluorinated Heterocycles Requiring Methyl Substitution

The methyl group at the 5-position provides a handle for further functionalization (e.g., oxidation to carboxylic acid, benzylic bromination) that is absent in non-methylated analogs. This compound is therefore specifically suited for synthesizing drug candidates containing a methyl-substituted aryl core, such as certain kinase inhibitors or GPCR modulators. The documented 63% synthesis yield [1] provides a cost baseline for process development.

Agrochemical Building Block for Herbicides or Fungicides with Tailored Lipophilicity

The combination of trifluoromethyl, nitro, chloro, and methyl substituents confers a distinct lipophilicity profile (LogP ~4.1) [2] that can enhance membrane permeability and soil mobility. This makes the compound a strategic intermediate for developing next-generation agrochemicals where specific logD values are required for optimal bioavailability, differentiating it from more polar non-methylated analogs.

Material Science Precursor for Functionalized Aromatic Polymers

The higher boiling point (257.6°C) and thermal stability relative to CAS 121-17-5 [3] enable its use in high-temperature polycondensation reactions without premature volatilization. The chloro substituent serves as a leaving group for nucleophilic aromatic substitution, allowing incorporation of the trifluoromethyl-nitro-methyl aryl unit into polymer backbones, where the methyl group can modulate chain flexibility and intermolecular packing.

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